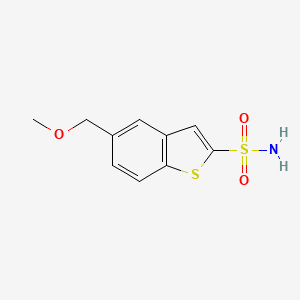
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide is an organic compound with the molecular formula C10H11NO3S2 and a molecular weight of 257.32924 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur and benzene rings
准备方法
The synthesis of 5-(methoxymethyl)-1-benzothiophene-2-sulfonamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学研究应用
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a probe for investigating cellular processes.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The sulfonamide group is known for its antibacterial properties, which could be leveraged in drug design.
Industry: Industrial applications may involve the use of this compound in the synthesis of specialty chemicals or materials. Its unique properties make it suitable for various industrial processes.
作用机制
The mechanism of action of 5-(methoxymethyl)-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzo[b]thiophene moiety may interact with hydrophobic regions of proteins or other macromolecules, affecting their function.
The pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, it may inhibit the activity of enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-sulfonamide: This compound lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
5-Methylbenzo[b]thiophene-2-sulfonamide: The presence of a methyl group instead of a methoxymethyl group can influence the compound’s properties and applications.
5-(Hydroxymethyl)benzo[b]thiophene-2-sulfonamide: The hydroxymethyl group may alter the compound’s solubility and reactivity compared to the methoxymethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H11NO3S2 |
|---|---|
分子量 |
257.3 g/mol |
IUPAC 名称 |
5-(methoxymethyl)-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H11NO3S2/c1-14-6-7-2-3-9-8(4-7)5-10(15-9)16(11,12)13/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI 键 |
UBAJGSNHCORLER-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B8568182.png)
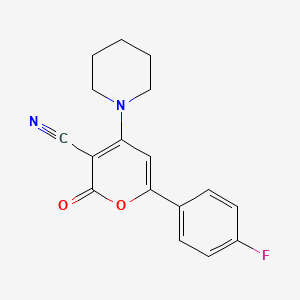

![N~1~-{2-Cyano-2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethyl}ethanediamide](/img/structure/B8568198.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B8568206.png)
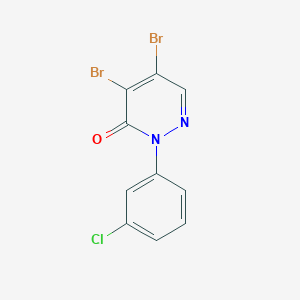
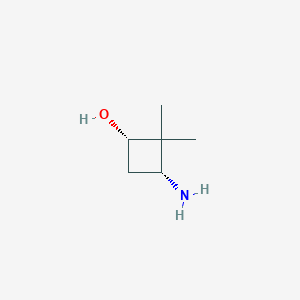
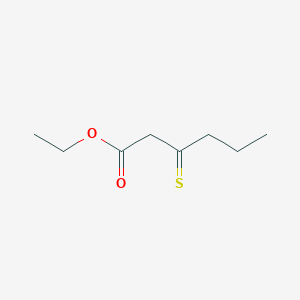
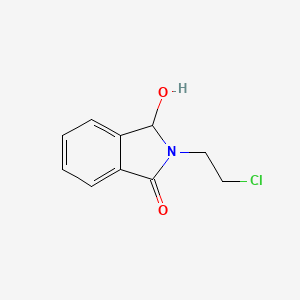
![1-[5-(2-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B8568243.png)
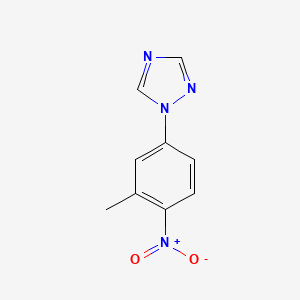
![3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B8568258.png)
![4-(Bromomethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B8568274.png)
![[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol](/img/structure/B8568283.png)
